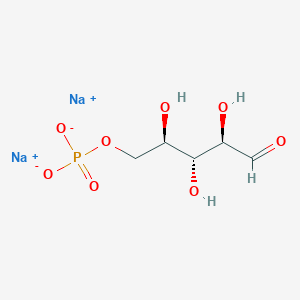

(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt: is a chemical compound with significant relevance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a phosphate group, making it a versatile molecule in biochemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt typically involves the phosphorylation of a suitable precursor molecule. One common method includes:

Starting Material: The synthesis begins with a pentose sugar, such as ribose.

Oxidation: The sugar undergoes oxidation to introduce the keto group at the fifth carbon.

Phosphorylation: The hydroxyl groups at the second, third, and fourth positions are phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl₃) under controlled conditions.

Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Fermentation: Utilizing microbial fermentation to produce the precursor sugars.

Chemical Modification: Employing large-scale chemical reactors for the oxidation and phosphorylation steps.

Purification: Using techniques such as crystallization and chromatography to purify the final product.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo further oxidation to form various derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering its chemical properties.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives, esters.

科学研究应用

Biochemical Role

1.1 Metabolic Pathways

D-ribose 5-phosphate is a crucial intermediate in the pentose phosphate pathway (PPP), which is essential for nucleotide synthesis and cellular metabolism. It serves as a precursor for the synthesis of nucleotides and nucleic acids, thereby playing a vital role in cellular energy production and genetic material formation.

1.2 Energy Metabolism

This compound is integral in energy metabolism due to its involvement in ATP (adenosine triphosphate) production. It contributes to the regeneration of ATP from ADP (adenosine diphosphate), which is critical for various cellular functions such as muscle contraction and nerve impulse transmission.

Pharmaceutical Applications

2.1 Cardiovascular Health

Research indicates that D-ribose supplementation may improve heart function in patients with ischemic heart disease and congestive heart failure by enhancing myocardial energy metabolism . Clinical studies have shown that it can alleviate symptoms of fatigue and improve exercise tolerance in these patients.

2.2 Chronic Fatigue Syndrome

D-ribose has been studied for its potential benefits in managing chronic fatigue syndrome (CFS) and fibromyalgia. A randomized controlled trial demonstrated that patients receiving D-ribose reported significant improvements in energy levels and quality of life compared to those receiving a placebo .

Nutritional Supplementation

D-ribose is available as a dietary supplement aimed at enhancing athletic performance and recovery. Athletes use it to potentially increase energy levels and reduce muscle soreness post-exercise .

Data Table: Summary of Research Findings

Case Studies

5.1 Case Study on Ischemic Heart Disease

A study involving 20 patients with ischemic heart disease showed that supplementation with D-ribose led to improved myocardial energy metabolism, which was assessed through echocardiographic measurements before and after treatment . Patients reported reduced angina episodes and improved exercise capacity.

5.2 Case Study on Chronic Fatigue Syndrome

In a double-blind study with 41 participants suffering from CFS, those who received D-ribose reported significant improvements in fatigue severity scores compared to the control group . The results suggested that D-ribose could be a beneficial adjunct therapy for managing CFS symptoms.

作用机制

The compound exerts its effects primarily through its interaction with enzymes and metabolic pathways. The phosphate group is crucial for its role in phosphorylation reactions, which are essential in energy transfer and signal transduction processes. The hydroxyl groups facilitate binding to active sites of enzymes, influencing their activity and function.

相似化合物的比较

Similar Compounds

Ribose-5-phosphate: Shares a similar structure but lacks the keto group at the fifth carbon.

Glucose-6-phosphate: Another phosphorylated sugar with a different arrangement of hydroxyl groups.

Fructose-1,6-bisphosphate: Contains two phosphate groups and is involved in glycolysis.

Uniqueness

Structural Features: The presence of both multiple hydroxyl groups and a keto group makes (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt unique in its reactivity and binding properties.

Versatility: Its ability to participate in various chemical reactions and its role in multiple biological pathways highlight its versatility compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

生物活性

(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt, commonly referred to as D-Ribose 5-phosphate disodium salt (CAS Number: 18265-46-8), is a significant biochemical compound involved in various metabolic pathways. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C5H9Na2O8P

- Molar Mass : 274.07 g/mol

- Solubility : Soluble in water at 50 mg/mL

- Appearance : White to yellowish powder

- Storage Conditions : Recommended storage at -20°C

Biological Role

D-Ribose 5-phosphate plays a crucial role in the Pentose Phosphate Pathway (PPP) , an essential metabolic pathway that generates NADPH and ribose 5-phosphate for nucleotide synthesis. It is an intermediate product in the oxidative branch of the PPP and is vital for the biosynthesis of nucleotides and nucleic acids.

- Nucleotide Synthesis : D-Ribose 5-phosphate is a precursor for the synthesis of nucleotides, which are fundamental components of DNA and RNA.

- Energy Metabolism : It contributes to cellular energy metabolism by participating in the formation of ATP through nucleotide salvage pathways.

- Oxidative Stress Response : By generating NADPH through the PPP, it helps in maintaining redox balance within cells and supports antioxidant defense mechanisms.

Research Findings

Several studies have highlighted the biological activity and therapeutic potential of D-Ribose 5-phosphate:

Table 1: Summary of Research Findings

Case Studies

- Cardiovascular Health : Research has shown that supplementation with D-Ribose can improve heart function in patients with coronary artery disease by enhancing ATP levels during ischemic episodes.

- Chronic Fatigue Syndrome : Clinical trials indicate that D-Ribose supplementation may alleviate symptoms of chronic fatigue syndrome by restoring energy levels through improved nucleotide synthesis.

Applications

D-Ribose 5-phosphate disodium salt has diverse applications:

- Biochemical Research : Used as a reagent in enzymatic assays and studies focused on metabolic pathways.

- Pharmaceuticals : Potential use in treatments for conditions associated with energy deficits, such as heart disease and chronic fatigue.

- Nutritional Supplements : Marketed as a supplement to enhance athletic performance and recovery.

属性

CAS 编号 |

18265-46-8 |

|---|---|

分子式 |

C5H9Na2O8P |

分子量 |

274.07 g/mol |

IUPAC 名称 |

disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1 |

InChI 键 |

MSUSOPCULOEKKB-LMQMBFIUSA-L |

SMILES |

C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+] |

手性 SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

规范 SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。